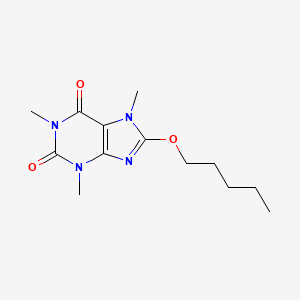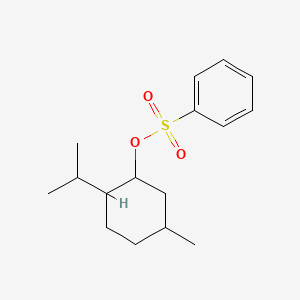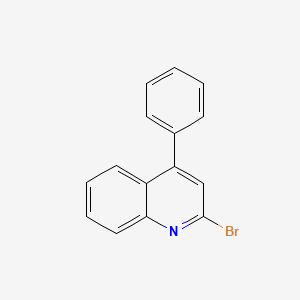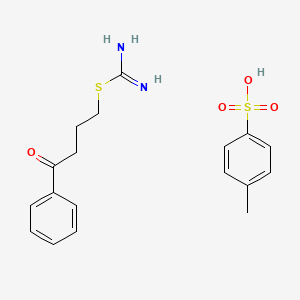![molecular formula C12H24N2O8S2 B13999737 (Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate CAS No. 36647-74-2](/img/structure/B13999737.png)
(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple methylsulfonyloxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the reaction of appropriate amines and sulfonyl chlorides under controlled conditions to form the desired sulfonamide structure. The reaction conditions usually involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfonyloxy groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide
- Methyl 2-methyl-3-nitrobenzoate
- Methyl 3-nitrobenzoate
Uniqueness
N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide stands out due to its multiple methylsulfonyloxy groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
36647-74-2 |
|---|---|
Molecular Formula |
C12H24N2O8S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[3-[methyl-[2-[methyl(3-methylsulfonyloxypropanoyl)amino]ethyl]amino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C12H24N2O8S2/c1-13(11(15)5-9-21-23(3,17)18)7-8-14(2)12(16)6-10-22-24(4,19)20/h5-10H2,1-4H3 |
InChI Key |
LLKSYYZEMPKURW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)C(=O)CCOS(=O)(=O)C)C(=O)CCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)









![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)


